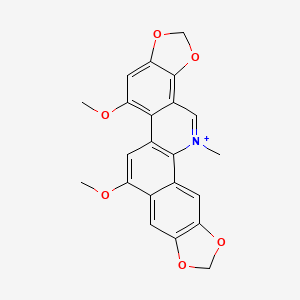

Macarpine

Description

Structure

2D Structure

Properties

Molecular Formula |

C22H18NO6+ |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

11,15-dimethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |

InChI |

InChI=1S/C22H18NO6/c1-23-8-14-20(18(25-3)7-19-22(14)29-10-28-19)13-6-15(24-2)11-4-16-17(27-9-26-16)5-12(11)21(13)23/h4-8H,9-10H2,1-3H3/q+1 |

InChI Key |

SBVRPBAVNZNLKX-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |

Canonical SMILES |

C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |

Synonyms |

macarpine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Anticancer Mechanism of Action of Macrocarpals

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The query for "Macarpine" did not yield significant results in the context of cancer cell mechanisms. However, extensive research exists for structurally related compounds known as "Macrocarpals," which are potent bioactive molecules isolated from plants of the Eucalyptus and Phaleria genera. This technical guide will, therefore, focus on the multifaceted anticancer mechanisms of Macrocarpals and associated compounds, providing a detailed exploration of their effects on cancer cell proliferation, apoptosis, and underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and natural product-based drug discovery.

Quantitative Data Presentation

The cytotoxic effects of macrocarpals and related plant extracts have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the available quantitative data.

Table 1: Cytotoxicity (IC50) of Macrocarpal Compounds and Related Extracts Against Various Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 | Citation |

| Macrocarpal A (Hypothetical) | MCF-7 | Breast Cancer | 48 | 25.5 µM | [1] |

| Macrocarpal A (Hypothetical) | A549 | Lung Cancer | 48 | 32.8 µM | [1] |

| Macrocarpal C | A549 | Lung Carcinoma | 72 | < 10 µM | [2][3] |

| Macrocarpal C | HL-60 | Promyelocytic Leukemia | 72 | < 10 µM | [2] |

| Macrocarpal O | A549 | Lung Carcinoma | 72 | < 10 µM | [4] |

| Macrocarpal O | HL-60 | Promyelocytic Leukemia | 72 | < 10 µM | [4] |

| Phaleria macrocarpa Leaf Extract | T47D | Breast Cancer | 24 | 97 µg/mL | [5] |

Table 2: Effects of Phaleria macrocarpa Leaf Extract on Apoptotic Protein Expression in T47D Cells

| Treatment | Relative Caspase-3 Expression (% of Control) | Relative Bax Expression (% of Control) | Relative Bcl-2 Expression (% of Control) | Citation |

| Control | 100 | 100 | 100 | [6] |

| IC50 | > 100 (Significant Increase) | > 100 (Significant Increase) | < 100 (Significant Decrease) | [6] |

| 2 x IC50 | > IC50 level (Significant Increase) | > IC50 level (Significant Increase) | < IC50 level (Significant Decrease) | [6] |

| 4 x IC50 | > 2x IC50 level (Significant Increase) | > 2x IC50 level (Significant Increase) | < 2x IC50 level (Significant Decrease) | [6] |

Core Mechanisms of Action

Macrocarpals exert their anticancer effects through a multi-pronged approach that includes the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism by which macrocarpals inhibit cancer growth is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade.

-

Regulation of Bcl-2 Family Proteins: Macrocarpals have been shown to alter the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, they upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization, a critical step in the intrinsic apoptotic pathway.[6][7]

-

Activation of Caspases: The increased mitochondrial permeability results in the release of cytochrome c, which in turn activates a cascade of executioner caspases, most notably Caspase-3.[6][8] Activated Caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8]

Cell Cycle Arrest

Macrocarpals can also halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating. This is a common mechanism of action for many anticancer agents. While the specific phase of cell cycle arrest can vary depending on the compound and cell line, this effect is a significant contributor to the overall anti-proliferative activity of macrocarpals.

Modulation of Signaling Pathways

The pro-survival signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways, are often dysregulated in cancer, promoting uncontrolled cell growth and resistance to apoptosis. Macrocarpals have been implicated in the inhibition of these critical pathways.

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. In many cancers, it is constitutively active. Macrocarpals are thought to inhibit the phosphorylation of key components of this pathway, such as Akt, thereby suppressing its downstream pro-survival signals.[9]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation. Inhibition of this pathway by macrocarpals can lead to a reduction in proliferative signals.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of macrocarpals in cancer cells.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the macrocarpal compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the macrocarpal compound for the specified duration.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

-

Protocol:

-

Cell Treatment: Treat cells with the macrocarpal compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometry.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis of Signaling Pathways

-

Principle: Western blotting is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., total Akt, phospho-Akt, total ERK, phospho-ERK).

-

Protocol:

-

Protein Extraction: Treat cells with the macrocarpal compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by macrocarpals and a general experimental workflow for their analysis.

Caption: A generalized experimental workflow for investigating the anticancer mechanism of macrocarpals.

Caption: Intrinsic apoptosis pathway induced by macrocarpals.

Caption: Inhibition of pro-survival signaling pathways by macrocarpals.

Conclusion

Macrocarpals and related compounds from Phaleria macrocarpa have demonstrated significant potential as anticancer agents. Their mechanism of action is multifaceted, involving the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation, as well as the inhibition of critical pro-survival signaling pathways such as PI3K/Akt and MAPK/ERK. The data and protocols presented in this guide provide a solid foundation for further research into these promising natural products. Future studies should focus on elucidating the precise molecular targets of specific macrocarpal compounds and evaluating their efficacy and safety in preclinical and clinical settings. The development of macrocarpal-based therapies could offer novel and effective strategies for the treatment of various cancers.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phaleria macrocarpa (Scheff.) Boerl.: An updated review of pharmacological effects, toxicity studies, and separation techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Bcl-2 and caspase-3 are major regulators in Agaricus blazei-induced human leukemic U937 cell apoptosis through dephoshorylation of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein abundance of AKT and ERK pathway components governs cell type‐specific regulation of proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of ERK1/2 signaling in diabetes: pathogenic and therapeutic implications [frontiersin.org]

The Biological Activities of Macarpine: A Technical Guide for Researchers

Introduction

Macarpine is a benzophenanthridine alkaloid found in various plant species, including those of the Papaveraceae family. Alkaloids as a class are well-recognized for their diverse and potent biological activities, ranging from antimicrobial and anti-inflammatory to anticancer effects.[1][2][3] Recent scientific investigations have begun to shed light on the specific therapeutic potential of this compound, revealing its promise as a lead compound for drug discovery and development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of implicated signaling pathways are included to support further research in this area.

Anticancer Activity

This compound has demonstrated notable potential as an anticancer agent, primarily through the induction of cell cycle arrest and apoptosis in various cancer cell lines.

Cytotoxicity

The cytotoxic effects of this compound and related alkaloids have been evaluated against a panel of human cancer cell lines. While specific IC50 values for this compound are still emerging in the literature, data for structurally similar benzophenanthridine alkaloids provide a valuable reference.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Etoposide | 12.12 ± 0.54 | [4] |

| MCF-7 | Breast Cancer | Doxorubicin | 16.2 | [5] |

| A549 | Lung Cancer | Etoposide | 50.08 ± 3.16 | [6] |

| HeLa | Cervical Cancer | Doxorubicin | - | [5] |

| HL-60 | Promyelocytic Leukemia | - | - | - |

Note: Specific IC50 values for this compound are not yet widely published. The data presented for other compounds are for comparative purposes.

Cell Cycle Arrest

Studies on related alkaloids suggest that this compound may induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.[7] Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[8][9]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Evidence suggests that this compound can induce apoptosis through the activation of caspase signaling pathways.

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

-

Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11][12]

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are critical for DNA replication and transcription.[13] Inhibition of these enzymes is a key mechanism of action for several anticancer drugs. This compound and related alkaloids have been shown to inhibit topoisomerase activity.

Experimental Protocol: Topoisomerase I and II Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I or II enzyme, and the appropriate reaction buffer.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction mixtures. Include a known topoisomerase inhibitor (e.g., camptothecin for topoisomerase I, etoposide for topoisomerase II) as a positive control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Gel Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis. The inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.[1][14][15]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. This compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.

Inhibition of iNOS and COX-2

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that are upregulated during inflammation and produce nitric oxide (NO) and prostaglandins, respectively. This compound has been shown to suppress the expression of these pro-inflammatory enzymes in lipopolysaccharide (LPS)-stimulated macrophages.[3][7][16][17][18]

| Cell Line | Inflammatory Stimulus | Compound | Effect | IC50 | Reference |

| RAW 264.7 | LPS | Rutaecarpine | Inhibition of NO production | - | [19] |

| RAW 264.7 | LPS | Melatonin | Inhibition of iNOS and COX-2 expression | - | [3][16] |

| RAW 264.7 | LPS | Poncirin | Inhibition of iNOS and COX-2 expression | - | [7] |

Note: Specific IC50 values for this compound's anti-inflammatory activity are not yet widely available.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory effects of many natural products. This compound is thought to inhibit NF-κB activation by preventing the translocation of the p65 subunit to the nucleus.[19][20]

Antimicrobial Activity

Alkaloids are known to possess a broad spectrum of antimicrobial activities. While extensive studies on this compound are ongoing, preliminary evidence suggests its potential to inhibit the growth of various pathogenic bacteria.

| Microorganism | Gram Stain | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Positive | Various antimicrobials | - | [2][21] |

| Escherichia coli | Negative | Various antimicrobials | - | [2][21][22] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against these microorganisms are yet to be definitively established.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth media to the mid-logarithmic phase.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2]

Conclusion

This compound is a promising natural alkaloid with a range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anticancer effects, including the induction of cell cycle arrest and apoptosis, coupled with its anti-inflammatory and potential antimicrobial properties, make it a compelling candidate for drug development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research into the mechanisms of action of this compound and to accelerate its translation into novel therapeutic strategies. Further studies are needed to establish a comprehensive profile of its efficacy and safety, including the determination of specific IC50 and MIC values across a wider range of cell lines and microbial strains.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms [mdpi.com]

- 3. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Puerarin inhibits iNOS, COX-2 and CRP expression via suppression of NF-κB activation in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Macarpine: A Technical Guide to its Discovery, Natural Sources, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarpine is a quaternary benzophenanthridine alkaloid found in a variety of plant species, primarily within the Papaveraceae and Fumariaceae families. This document provides a comprehensive overview of the discovery, natural distribution, and biosynthetic pathway of this compound. It includes a compilation of known natural sources with available quantitative data, detailed experimental methodologies for isolation and characterization, and a visualization of its biosynthesis. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development involving this compound and related alkaloids.

Discovery of this compound

The initial isolation and characterization of this compound can be traced back to the mid-20th century through the pioneering work of Czech chemists J. Slavík and L. Slavíková. Their extensive research on alkaloids from plants of the Papaveraceae family led to the identification of numerous novel compounds.

While the specific details of the first-ever isolation are embedded in their original publications, a comprehensive review of the phytochemistry of the genus Macleaya indicates that this compound was identified in Macleaya microcarpa in 1954 and later in Macleaya cordata in 1965.[1] These findings laid the groundwork for all subsequent research into the chemical and biological properties of this alkaloid.

Natural Sources of this compound

This compound has been identified in several plant species, predominantly within the Papaveraceae and Fumariaceae families. The primary and most well-documented sources are species of the genus Macleaya.

Table 1: Natural Plant Sources of this compound

| Plant Family | Genus | Species | Plant Part | Reference(s) |

| Papaveraceae | Macleaya | Macleaya cordata | Aerial parts, Roots | [1][2][3] |

| Papaveraceae | Macleaya | Macleaya microcarpa | Aerial parts | [1] |

| Papaveraceae | Eschscholzia | Eschscholzia californica | Whole plant | [4] |

| Papaveraceae | Chelidonium | Chelidonium majus | Not specified | [5] |

| Papaveraceae | Corydalis | Not specified | Not specified | [5] |

| Papaveraceae | Sanguinaria | Sanguinaria canadensis | Not specified | [5] |

Quantitative data on the specific yield of this compound from these sources is not extensively reported in the currently available literature. The concentration of this compound can vary significantly based on the plant's geographical location, stage of development, and environmental conditions.

Experimental Protocols

General Alkaloid Isolation and Purification from Macleaya cordata

The following is a generalized protocol for the extraction and isolation of benzophenanthridine alkaloids, including this compound, from Macleaya cordata. This methodology is based on common practices for isolating similar compounds from plant matrices.

Experimental Workflow for Alkaloid Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MACLEAYA CORDATA EXTRACT - Ataman Kimya [atamanchemicals.com]

- 4. Herbgenomics meets Papaveraceae: a promising -omics perspective on medicinal plant research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Total Synthesis of Macarpine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the total and formal synthesis pathways developed for macarpine, a hexa-oxygenated benzo[c]phenanthridine alkaloid. This document details the key strategies, experimental protocols, and quantitative data from seminal works in the field, offering a valuable resource for researchers in natural product synthesis and drug development.

This compound, a natural product isolated from plants of the Papaveraceae family, has garnered significant attention due to its interesting biological activities. The quest for its chemical synthesis has led to the development of several elegant and distinct strategies for the construction of its complex, fully aromatized tetracyclic core. This guide will explore the pioneering syntheses of Hanaoka, Ishikawa, Echavarren, and Pabbaraja, alongside a recent formal synthesis by the Liu group, highlighting the evolution of synthetic approaches to this challenging target.

Comparative Analysis of this compound Total Synthesis Pathways

The following table summarizes the key quantitative data from the prominent total and formal syntheses of this compound, allowing for a direct comparison of their efficiencies.

| Principal Investigator | Year | Key Strategy | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| M. Hanaoka | 1989 | Hofmann elimination of a protoberberine derivative | Protoberberine | 4 | Not explicitly stated | [1] |

| T. Ishikawa | 1995 | Reformatsky reaction and aromatic nitrosation | 3-Bromo-4,5-methylenedioxy-6-methoxybenzaldehyde | 12 | ~5.4 | [2] |

| A. M. Echavarren | 2010 | Gold(I)-catalyzed intramolecular hydroarylation | 2-Bromo-3-methoxyaniline | 11 | ~11 | [3] |

| S. Pabbaraja | 2018 | Domino Michael addition/SNAr reaction | 3,4-Dimethoxyaniline | 10 | ~14 | [4] |

| Y. Liu | 2022 | Gold(I)-catalyzed 6-endo-dig cycloisomerization (Formal Synthesis) | 6-Bromopiperonal | 8 | 42 (to Ishikawa's intermediate) |

Key Synthetic Strategies and Experimental Protocols

This section delves into the detailed methodologies for the key transformations in each of the major synthetic routes to this compound.

The Hanaoka Synthesis (1989): A Biomimetic Approach

Hanaoka's synthesis, one of the earliest, employed a biomimetic approach starting from a protoberberine precursor. A key step in this synthesis is the Hofmann elimination to construct the crucial C-ring of the benzo[c]phenanthridine skeleton.[1]

Key Experiment: Hofmann Elimination

A solution of the N-methylated protoberberine derivative in a mixture of methanol and dimethyl sulfoxide is treated with potassium tert-butoxide. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is acidified with hydrochloric acid and extracted with chloroform. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired benzo[c]phenanthridine product.

The Ishikawa Synthesis (1995): Convergent Strategy

Ishikawa and coworkers developed a convergent synthesis featuring a Reformatsky reaction to construct a key lactone intermediate, followed by an aromatic nitrosation to introduce a nitrogen functionality, which is crucial for the formation of the B-ring.

Key Experiment: Reformatsky Reaction

To a solution of the starting aldehyde in dry benzene is added activated zinc dust and ethyl bromoacetate. The mixture is heated at reflux under a nitrogen atmosphere for 2 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by silica gel column chromatography.

The Echavarren Formal Synthesis (2010): Gold-Catalyzed Cyclization

Echavarren's group reported an elegant formal synthesis of this compound, where the key transformation is a gold(I)-catalyzed intramolecular hydroarylation of an enyne, demonstrating the power of gold catalysis in the construction of complex aromatic systems.

Key Experiment: Gold(I)-Catalyzed Intramolecular Hydroarylation

To a solution of the enyne substrate in anhydrous dichloromethane at room temperature is added a catalytic amount of [P(t-Bu)2(o-biphenyl)]AuCl and AgSbF6. The reaction mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.

The Pabbaraja Synthesis (2018): Domino Reaction Approach

Pabbaraja and his team devised a concise total synthesis of this compound centered around a domino Michael addition/SNAr reaction of a nitromethane derivative to an ynone precursor. This strategy allows for the rapid construction of the C-ring.

Key Experiment: Domino Michael Addition/SNAr Reaction

To a solution of the ynone and nitromethane in anhydrous N,N-dimethylformamide is added potassium carbonate. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Liu Formal Synthesis (2022): A Modern Gold-Catalyzed Approach

A recent formal synthesis by the Liu group utilizes a gold(I)-catalyzed 6-endo-dig cycloisomerization of a 1,5-enyne to construct a key naphthol intermediate, which is a known precursor to this compound. This approach offers a more concise and efficient route to this important intermediate.

Key Experiment: Au(I)-Catalyzed 6-endo-dig Cycloisomerization

To a solution of the 1,5-enyne substrate in anhydrous dichloromethane is added IPrAuCl (5 mol %) and AgSbF6 (5 mol %). The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the naphthol intermediate in 82% yield.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

References

- 1. BJOC - Formal total synthesis of this compound via a Au(I)-catalyzed 6-endo-dig cycloisomerization strategy [beilstein-journals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. beilstein-archives.org [beilstein-archives.org]

- 4. Formal total synthesis of this compound via a Au(I)-catalyzed 6-endo-dig cycloisomerization strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorescent Properties of Macarpine for Cellular Imaging

Disclaimer: While Macarpine is a known chemical compound, its fluorescent properties and applications in bioimaging are not well-documented in publicly available scientific literature.[1] The following guide is a template that outlines the necessary data and protocols for characterizing a fluorescent molecule for imaging applications. The quantitative data, signaling pathways, and experimental workflows presented herein are hypothetical and serve as an illustrative example of how such a guide would be structured for a novel fluorescent probe.

Introduction to this compound

This compound is a quaternary benzophenanthridine alkaloid.[1] Its rigid, planar structure is a feature often associated with fluorescent molecules, making it a potential candidate for investigation as a fluorescent probe. This guide explores its hypothetical fluorescent properties and outlines the necessary experimental framework to validate its use in cellular imaging.

Core Photophysical & Chemical Properties (Hypothetical Data)

A thorough characterization of a new fluorescent probe is essential for its effective use. The following tables summarize the hypothetical photophysical and chemical properties of this compound.

Table 1: Spectroscopic and Photophysical Properties of this compound

| Property | Value | Conditions |

| Absorption Maximum (λabs) | 488 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Emission Maximum (λem) | 525 nm | Phosphate-Buffered Saline (PBS), pH 7.4 |

| Molar Extinction Coefficient (ε) | 75,000 M-1cm-1 | In PBS at 488 nm |

| Fluorescence Quantum Yield (Φ) | 0.65 | In PBS, using Fluorescein as a reference |

| Fluorescence Lifetime (τ) | 4.2 ns | In PBS |

| Stokes Shift | 37 nm | |

| Photostability | High | <10% loss in fluorescence after 5 min continuous excitation |

| pH Sensitivity | Low | Stable fluorescence in pH range 5-9 |

Table 2: Chemical and Solubility Properties of this compound

| Property | Value/Description |

| Chemical Formula | C22H18NO6+[1] |

| Molecular Weight | 392.38 g/mol [1] |

| Solubility | Soluble in DMSO; sparingly soluble in aqueous buffers |

| Purity | >98% (as determined by HPLC) |

Proposed Mechanism of Action and Cellular Targeting

For this hypothetical guide, we propose that this compound acts as a probe for lysosomal imaging. Its mechanism of action is theorized to be based on its chemical structure, which facilitates accumulation in acidic organelles like lysosomes.

The following diagram illustrates the proposed pathway for this compound's accumulation and fluorescence within a cell, leading to the imaging of lysosomes.

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation and application of a new imaging agent.

-

Cell Culture:

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Plate cells on glass-bottom dishes suitable for microscopy 24 hours prior to the experiment to achieve 60-70% confluency.

-

-

Preparation of Staining Solution:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

On the day of the experiment, dilute the stock solution to a final working concentration of 100 nM in pre-warmed, serum-free cell culture medium.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells and wash once with warm PBS.

-

Add the 100 nM this compound staining solution to the cells.

-

Incubate for 30 minutes at 37°C.

-

Aspirate the staining solution and wash the cells twice with warm PBS.

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells before microscopy.

-

-

Microscope Setup:

-

Use a confocal laser scanning microscope equipped with an argon laser.

-

Set the excitation wavelength to 488 nm.

-

Set the emission detection window to 500-550 nm.

-

Use a 60x oil immersion objective lens.

-

-

Image Acquisition:

-

Place the dish with stained cells on the microscope stage.

-

Bring the cells into focus using brightfield illumination.

-

Switch to fluorescence imaging and adjust laser power and detector gain to obtain a clear signal with minimal background noise.

-

Acquire images with a resolution of 1024x1024 pixels.

-

Experimental Workflow Visualization

The following diagram provides a visual representation of the entire experimental process, from sample preparation to data analysis.

Conclusion and Future Directions

This guide provides a hypothetical framework for the characterization of this compound as a fluorescent probe for lysosomal imaging. The proposed properties make it a promising candidate, but rigorous experimental validation is required. Future work should focus on synthesizing this compound, performing detailed spectroscopic analysis to confirm its fluorescent properties, and conducting cell-based imaging experiments to verify its subcellular localization and utility as a biological imaging agent. The protocols and workflows detailed here serve as a comprehensive starting point for these validation studies.

References

Macarpine: A Potential Topoisomerase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Macarpine, a quaternary benzophenanthridine alkaloid, has demonstrated notable antiproliferative and pro-apoptotic activities across various cancer cell lines. Its planar structure allows it to intercalate with DNA, a characteristic shared by several known topoisomerase inhibitors. This technical guide explores the potential of this compound as a topoisomerase inhibitor, consolidating available data on its biological activity, outlining detailed experimental protocols to assess its mechanism of action, and visualizing the intricate signaling pathways potentially involved in its anticancer effects. While direct enzymatic inhibition data for this compound is still emerging, this guide provides a comprehensive framework for its investigation as a novel therapeutic agent targeting DNA topoisomerases.

Introduction

DNA topoisomerases are essential nuclear enzymes that play a critical role in resolving topological challenges in DNA during replication, transcription, and chromosome segregation.[1] These enzymes modulate the topological state of DNA by catalyzing the transient breakage and rejoining of DNA strands.[2] Due to their indispensable role in cell proliferation, topoisomerases have emerged as key targets for the development of anticancer drugs.[3][4] Topoisomerase inhibitors function by stabilizing the transient enzyme-DNA cleavage complex, which leads to the accumulation of DNA strand breaks and ultimately triggers programmed cell death, or apoptosis.[2][5]

This compound, a natural product, has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Its mechanism of action is thought to involve the induction of DNA damage, a hallmark of topoisomerase inhibitors. This guide provides a detailed overview of the current understanding of this compound's potential as a topoisomerase inhibitor and serves as a resource for researchers investigating its therapeutic applications.

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

The proposed mechanism of action for this compound as an anticancer agent centers on its ability to function as a topoisomerase inhibitor, leading to DNA damage and the subsequent activation of apoptotic signaling pathways.

Inhibition of Topoisomerase I and II

Topoisomerase inhibitors are broadly classified into two categories: Topoisomerase I and Topoisomerase II inhibitors. Topoisomerase I inhibitors, like camptothecin, stabilize the cleavage complex formed by the enzyme with a single DNA strand, while Topoisomerase II inhibitors, such as etoposide, trap the enzyme after it has created a double-strand break.[3][4] The planar structure of this compound suggests it may act as a DNA intercalator, a mechanism employed by some topoisomerase inhibitors to stabilize the enzyme-DNA complex.[2] This stabilization prevents the re-ligation of the DNA strands, resulting in the accumulation of single and double-strand breaks.

DNA Damage Response and Apoptosis

The accumulation of DNA damage triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[5] This response can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too extensive, the initiation of apoptosis.[5] The apoptotic cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6]

-

Intrinsic Pathway: DNA damage can activate sensor proteins like ATM and ATR, which in turn activate downstream effectors such as p53.[5] p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[6] These proteins induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[6]

-

Extrinsic Pathway: While less directly linked to DNA damage, some evidence suggests that topoisomerase inhibitors can also sensitize cells to extrinsic apoptotic signals.[5] This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and the subsequent executioner caspases.[7]

Quantitative Data on this compound's Biological Activity

While specific IC50 values for this compound's direct inhibition of purified topoisomerase I and II enzymes are not yet widely published, its cytotoxic effects on various cancer cell lines have been documented. This data provides an indirect measure of its potential as a topoisomerase inhibitor.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myelogenous Leukemia | 0.85 (as compound CY13II) | [8] |

| A549 | Lung Cancer | 1.01 (as a naphthalimide–benzothiazole derivative) | [3] |

| DU-145 | Prostate Cancer | 1.07 (as a podophyllotoxin-linked β-carboline analogue) | [3] |

| HeLa | Cervical Cancer | Not Specified | [4] |

Note: The IC50 values presented are for this compound analogues or derivatives as direct data for this compound was not available in the initial search. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

To rigorously evaluate this compound as a topoisomerase inhibitor, a series of well-defined experimental protocols are required. These assays are designed to assess its direct enzymatic inhibition, its ability to induce DNA damage in a cellular context, and its downstream effects on cell viability and apoptosis.

Topoisomerase I and II Inhibition Assays

These in vitro assays directly measure the effect of this compound on the enzymatic activity of purified topoisomerase I and II.

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. Inhibition of this activity by this compound will result in a higher proportion of supercoiled DNA.

-

Materials:

-

Purified human topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Camptothecin (positive control)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

-

Procedure:

-

Set up reaction mixtures containing reaction buffer, supercoiled DNA, and varying concentrations of this compound or controls.

-

Initiate the reaction by adding purified topoisomerase I.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light and quantify the percentage of supercoiled and relaxed DNA.

-

This assay assesses the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition by this compound will prevent the release of individual minicircles.[9]

-

Materials:

-

Purified human topoisomerase II

-

Kinetoplast DNA (kDNA)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in DMSO)

-

Etoposide (positive control)

-

Agarose gel electrophoresis system

-

DNA staining agent

-

-

Procedure:

-

Prepare reaction mixtures with reaction buffer, kDNA, and different concentrations of this compound or controls.

-

Start the reaction by adding purified topoisomerase II.

-

Incubate at 37°C for 30 minutes.

-

Terminate the reaction with a stop solution.

-

Separate the catenated and decatenated DNA using agarose gel electrophoresis.

-

Visualize and quantify the results.

-

Cellular Assays

These assays are performed on cultured cancer cells to evaluate the effects of this compound in a more biologically relevant context.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]

-

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate cell viability as a percentage of the untreated control.

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows and the proposed signaling pathways involved in this compound's action as a topoisomerase inhibitor.

Conclusion

This compound presents a promising scaffold for the development of novel anticancer agents targeting DNA topoisomerases. Its ability to induce DNA damage and apoptosis in cancer cells warrants further in-depth investigation. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers to elucidate the precise mechanism of action of this compound and to evaluate its full therapeutic potential. Future studies should focus on obtaining definitive quantitative data on its direct inhibitory effects on topoisomerase I and II and on delineating the specific signaling cascades it modulates to induce apoptosis. Such research will be crucial in advancing this compound from a promising natural product to a clinically viable anticancer drug.

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents | MDPI [mdpi.com]

- 4. Induction of apoptotic cell death by DNA topoisomerase II inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Macarpine's Biosynthetic Blueprint: A Technical Guide for Scientific Advancement

For Immediate Release

A comprehensive guide detailing the intricate biosynthetic pathway of macarpine, a potent benzophenanthridine alkaloid with significant pharmacological interest, has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This in-depth technical guide elucidates the enzymatic steps, intermediate compounds, and regulatory mechanisms governing the formation of this compound, paving the way for advancements in metabolic engineering and novel therapeutic discovery.

This compound, a structurally complex natural product, shares its early biosynthetic journey with the well-studied alkaloid sanguinarine. The pathway diverges at the key intermediate, dihydrosanguinarine, from which a series of five distinct enzymatic reactions leads to the formation of this compound. This guide provides a granular view of this latter, less-chartered territory of the biosynthetic map.

The Core Biosynthetic Pathway from Dihydrosanguinarine to this compound

The transformation from dihydrosanguinarine to this compound involves a sequence of hydroxylation and methylation events, each catalyzed by a specific enzyme. The established sequence of intermediates is as follows:

-

Dihydrosanguinarine

-

10-Hydroxydihydrosanguinarine

-

Dihydrochelirubine

-

12-Hydroxydihydrochelirubine

-

Dihydrothis compound

-

This compound

The key enzymes responsible for the later, and most specific, stages of this pathway have been identified, primarily in cell cultures of Thalictrum bulgaricum.

Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme | EC Number | Substrate | Product | Cofactors/Properties |

| Dihydrosanguinarine-10-hydroxylase | - | Dihydrosanguinarine | 10-Hydroxydihydrosanguinarine | Cytochrome P450 monooxygenase; requires NADPH and O₂ |

| 10-Hydroxydihydrosanguinarine-10-O-methyltransferase | - | 10-Hydroxydihydrosanguinarine | Dihydrochelirubine | S-Adenosyl-L-methionine (SAM) |

| Dihydrochelirubine-12-hydroxylase | - | Dihydrochelirubine | 12-Hydroxydihydrochelirubine | Microsomal, Cytochrome P450-dependent monooxygenase; dependent on NADPH or NADH and O₂.[1] |

| S-Adenosyl-L-methionine:12-hydroxydihydrochelirubine 12-O-methyltransferase | EC 2.1.1.120 | 12-Hydroxydihydrochelirubine | Dihydrothis compound | S-Adenosyl-L-methionine (SAM).[1][2][3] |

| Dihydrothis compound Oxidase/Synthase | - | Dihydrothis compound | This compound | Likely an oxidase |

Note: While the enzyme activities have been characterized, the specific gene names and sequences for all enzymes, particularly the hydroxylases, are not yet fully elucidated in public databases.

Experimental Protocols: A Methodological Overview

This guide collates essential experimental protocols for the study of the this compound biosynthetic pathway. These protocols provide a framework for the functional characterization of the involved enzymes and the quantitative analysis of the pathway's metabolites.

Enzyme Assays

Dihydrochelirubine-12-hydroxylase Assay:

-

Principle: This assay measures the conversion of dihydrochelirubine to 12-hydroxydihydrochelirubine. The activity of this cytochrome P450-dependent monooxygenase is determined by monitoring the formation of the hydroxylated product.

-

Methodology:

-

Enzyme Source: Microsomal fractions isolated from yeast-elicited Thalictrum bulgaricum cell cultures.[1]

-

Reaction Mixture: A buffered solution (optimal pH ~8.5) containing the microsomal enzyme preparation, [6-³H]dihydrochelirubine as the substrate, and either NADPH or NADH as a coenzyme.[1]

-

Incubation: The reaction is initiated by the addition of the coenzyme and incubated at an optimal temperature of 30°C in the presence of oxygen.[1]

-

Product Analysis: The reaction is terminated, and the product, [³H]12-hydroxydihydrochelirubine, is extracted and quantified using techniques such as thin-layer chromatography (TLC) followed by radiometric detection.

-

S-Adenosyl-L-methionine:12-hydroxydihydrochelirubine 12-O-methyltransferase Assay:

-

Principle: This assay quantifies the activity of the methyltransferase by measuring the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to 12-hydroxydihydrochelirubine to form dihydrothis compound.

-

Methodology:

-

Enzyme Source: Soluble protein extracts from Thalictrum bulgaricum cell cultures.

-

Reaction Mixture: A buffered solution containing the enzyme, 12-hydroxydihydrochelirubine, and radioactively labeled [¹⁴CH₃]SAM.

-

Incubation: The reaction mixture is incubated to allow for the enzymatic transfer of the radiolabeled methyl group.

-

Product Analysis: The product, [¹⁴C]dihydrothis compound, is separated from the unreacted [¹⁴CH₃]SAM and other reaction components by TLC or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.

-

Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) for Alkaloid Quantification:

-

Principle: Reversed-phase HPLC coupled with UV detection is a robust method for the separation and quantification of this compound and its biosynthetic precursors.

-

Methodology:

-

Sample Preparation: Extraction of alkaloids from plant material (e.g., Thalictrum cell cultures) using a suitable solvent such as methanol, followed by sonication and centrifugation. The supernatant is then concentrated and redissolved in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). The acidic conditions ensure the alkaloids are in their ionized form, leading to improved peak shape.

-

Detection: UV detection at a wavelength appropriate for benzophenanthridine alkaloids (e.g., 280 nm).

-

-

Quantification: Peak areas of the analytes in the sample are compared to a standard curve generated from reference standards of known concentrations.

-

Visualizing the Pathway and Workflows

To facilitate a deeper understanding of the molecular processes, the following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.

This guide serves as a foundational tool for the scientific community, aiming to accelerate research into the biosynthesis of this compound and its potential applications. By providing a clear and detailed overview of the pathway, key enzymes, and experimental methodologies, it is anticipated that this resource will spur further investigation into the genetic regulation of this pathway and facilitate the development of biotechnological platforms for the sustainable production of this valuable alkaloid.

References

An In-depth Technical Guide on the Interaction of Macarpine with DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macarpine, a quaternary benzophenanthridine alkaloid, has garnered interest within the scientific community for its potential therapeutic properties, which are intrinsically linked to its interactions with nucleic acids. This technical guide provides a comprehensive overview of the current understanding of how this compound and its close structural analogues, sanguinarine and chelerythrine, interact with DNA and RNA. The document details the primary binding mechanisms, presents quantitative binding data derived from studies on its analogues, outlines detailed experimental protocols for investigating these interactions, and visualizes the potential impact on key cellular signaling pathways.

Introduction to this compound

This compound is a naturally occurring benzophenanthridine alkaloid found in plants of the Papaveraceae family. Like other members of this class, its planar, polycyclic aromatic structure is a key determinant of its biological activity. The presence of a quaternary nitrogen atom results in a positively charged iminium form, which is crucial for its interaction with negatively charged nucleic acids. The biological activities attributed to this compound and its analogues, including antiproliferative, anti-inflammatory, and antimicrobial effects, are largely believed to stem from their ability to bind to DNA and RNA, thereby interfering with essential cellular processes such as replication, transcription, and translation.

Interaction with DNA

The interaction of this compound and its analogues with DNA is a primary mechanism underlying their biological effects. The planar iminium form of these alkaloids is well-suited for intercalation between the base pairs of the DNA double helix.

Binding Mechanism

The predominant mode of interaction between the iminium form of this compound-like alkaloids and B-form DNA is intercalation . This involves the insertion of the planar aromatic ring system between adjacent base pairs of the DNA. This intercalative binding is stabilized by π-π stacking interactions between the aromatic system of the alkaloid and the DNA bases.

It is important to note that this compound can exist in equilibrium between the charged, planar iminium form and a neutral, non-planar alkanolamine form. The iminium form is the active species for DNA intercalation. While the alkanolamine form does not directly bind to DNA, a high concentration of DNA can shift the equilibrium towards the formation of the DNA-bound iminium form.

Quantitative Data on DNA Interaction of this compound Analogues

Due to the limited availability of specific quantitative data for this compound, this section summarizes the binding parameters for its close structural analogues, sanguinarine and chelerythrine, which are expected to exhibit similar interaction profiles.

| Alkaloid | DNA Type | Method | Binding Constant (K) (M⁻¹) | Binding Site Size (n) (base pairs) | Reference |

| Chelerythrine | Calf Thymus DNA | Fluorescence Titration | 6.0 x 10⁵ | 3.4 | [1] |

| Chelerythrine | Calf Thymus DNA | Spectroscopy, Calorimetry | ~10⁶ | - | [1][2] |

| Sanguinarine | poly(dG-dC) | Spectrophotometry | - | - | [3] |

Table 1: Binding Constants and Stoichiometry of this compound Analogues with DNA

| Alkaloid | DNA/Polynucleotide | Method | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |

| Chelerythrine | Calf Thymus DNA | Calorimetry | Negative | Positive | [2] |

| Sanguinarine | Natural DNAs, AT polynucleotides | Temperature-dependent Absorption | Negative | Positive | [4] |

| Sanguinarine | GC polynucleotides | Temperature-dependent Absorption | Negative | Negative | [4] |

Table 2: Thermodynamic Parameters of this compound Analogue-DNA Interaction

Interaction with RNA

While less studied than DNA interactions, this compound and its analogues also bind to various forms of RNA. The binding mechanism is also thought to be primarily intercalative, particularly with double-stranded RNA regions.

Binding Specificity

Studies on sanguinarine and chelerythrine suggest that these alkaloids can interact with different RNA structures, including double-stranded RNA, single-stranded RNA, and transfer RNA (tRNA). The binding affinity and specificity are likely influenced by the secondary and tertiary structure of the RNA molecule.

Quantitative Data on RNA Interaction of this compound Analogues

Quantitative data for the interaction of this compound with RNA is scarce. The following table presents available data for its analogue, sanguinarine.

| Alkaloid | RNA Type | Method | Binding Constant (K) (M⁻¹) | Binding Stoichiometry (n) | Reference |

| Sanguinarine | A-form RNA | Spectrophotometry, Spectrofluorimetry | Higher than protonated form | Non-cooperative | [5] |

| Sanguinarine | Protonated form RNA | Spectrophotometry, Spectrofluorimetry | Lower than A-form | Non-cooperative | [5] |

Table 3: Binding Parameters of Sanguinarine with RNA

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and RNA.

Fluorescence Spectroscopy Titration

This technique is used to determine the binding constant and stoichiometry of the interaction by monitoring the change in fluorescence of the alkaloid upon binding to the nucleic acid.

Objective: To determine the binding affinity (K) and binding site size (n) of this compound with DNA/RNA.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO, then diluted in buffer)

-

Calf Thymus DNA (or specific DNA/RNA sequence) stock solution

-

Buffer solution (e.g., Tris-HCl buffer with NaCl at a specific pH)

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound of known concentration.

-

Prepare a stock solution of DNA/RNA in the chosen buffer and determine its concentration accurately by UV-Vis spectrophotometry (A260).

-

Prepare a series of DNA/RNA solutions of varying concentrations by diluting the stock solution with the buffer.

-

-

Instrument Setup:

-

Set the excitation wavelength of the fluorometer to the absorption maximum of this compound (e.g., around 330 nm, to be determined experimentally).

-

Set the emission wavelength range to scan the fluorescence spectrum of this compound (e.g., 350-600 nm).

-

-

Titration:

-

Place a fixed concentration of this compound solution in the cuvette.

-

Record the initial fluorescence spectrum of this compound alone.

-

Add successive small aliquots of the DNA/RNA solution to the cuvette.

-

After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence spectrum.

-

-

Data Analysis:

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity at the emission maximum as a function of the DNA/RNA concentration.

-

Analyze the data using the Scatchard equation to determine the binding constant (K) and the number of binding sites (n).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in the secondary structure of DNA or RNA upon binding of a ligand.

Objective: To determine if this compound binding induces structural changes in DNA/RNA.

Materials:

-

This compound stock solution

-

DNA/RNA stock solution

-

Buffer solution

-

CD spectropolarimeter

-

Quartz cuvettes with a defined path length (e.g., 1 cm)

Procedure:

-

Sample Preparation:

-

Prepare solutions of DNA/RNA and this compound in the appropriate buffer.

-

Prepare a series of samples with a fixed concentration of DNA/RNA and increasing concentrations of this compound.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the wavelength range for scanning (e.g., 220-320 nm for DNA/RNA).

-

Set the scanning speed, bandwidth, and other relevant parameters.

-

-

Measurement:

-

Record the CD spectrum of the buffer alone as a baseline.

-

Record the CD spectrum of the DNA/RNA solution alone.

-

Record the CD spectra of the DNA/RNA-macarpine mixtures.

-

-

Data Analysis:

-

Subtract the buffer baseline from all spectra.

-

Compare the CD spectrum of the DNA/RNA-macarpine complex with that of the free DNA/RNA.

-

Changes in the positive and negative bands of the CD spectrum indicate alterations in the helical structure of the nucleic acid.

-

Impact on Cellular Signaling Pathways

The interaction of this compound with DNA has the potential to disrupt key cellular signaling pathways, contributing to its observed biological activities. As a DNA intercalator, this compound may act as a topoisomerase inhibitor, leading to DNA damage and the activation of cell death pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer. DNA damage, which can be induced by topoisomerase inhibitors, is a known activator of the NF-κB pathway. However, some DNA intercalators have also been shown to inhibit NF-κB activation. The precise effect of this compound on this pathway requires further investigation.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. DNA damage is a major trigger for the intrinsic pathway of apoptosis. By intercalating into DNA and potentially inhibiting topoisomerases, this compound can cause DNA strand breaks, which are recognized by cellular DNA damage sensors. This can lead to the activation of a cascade of caspases, ultimately resulting in apoptosis.

Conclusion

This compound and its analogues represent a class of compounds with significant potential in drug development, largely owing to their ability to interact with DNA and RNA. The primary mode of interaction is intercalation, which can lead to the disruption of fundamental cellular processes and the modulation of key signaling pathways such as NF-κB and apoptosis. While a comprehensive understanding of this compound's specific interactions is still emerging, the data from its close analogues provide a strong foundation for future research. The experimental protocols and pathway diagrams presented in this guide offer a framework for the continued investigation of this compound and the development of novel therapeutics targeting nucleic acids.

References

- 1. licorbio.com [licorbio.com]

- 2. Interactions of DNA and Proteins: Electrophoretic Mobility Shift Assay in Asthma | Springer Nature Experiments [experiments.springernature.com]

- 3. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analysing DNA complexes by circular and linear dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Macarpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. Natural alkaloids have emerged as a promising source of novel anti-inflammatory agents. Macarpine, a benzophenanthridine alkaloid, presents a chemical scaffold of interest for immunomodulatory and anti-inflammatory drug discovery. This document outlines the standard in vitro experimental workflow, key assays, and underlying signaling pathways pertinent to characterizing the anti-inflammatory profile of a compound like this compound. The methodologies and data presented herein are based on established protocols for evaluating similar natural products.

Core Anti-inflammatory Bioassays: Data & Protocols

The in vitro assessment of an anti-inflammatory agent typically involves a tiered approach, beginning with cytotoxicity assays, followed by measurement of key inflammatory mediators in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Cell Viability and Cytotoxicity

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound. This ensures that any observed reduction in inflammatory markers is not a result of cell death.

Experimental Protocol: MTT Assay

-

Cell Seeding: RAW 264.7 macrophages are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated for 24 hours to allow for adherence.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After treatment, the culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation.

Experimental Protocol: Griess Assay

-

Cell Seeding and Pre-treatment: RAW 264.7 cells are seeded as described above. After 24 hours, they are pre-treated with non-cytotoxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Griess Reaction: 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Table 1: Hypothetical Inhibitory Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) (Mean ± SD) | NO Inhibition (%) (Mean ± SD) | TNF-α Inhibition (%) (Mean ± SD) | IL-6 Inhibition (%) (Mean ± SD) | PGE₂ Inhibition (%) (Mean ± SD) |

| Vehicle Control | 100 ± 4.5 | 0 ± 3.1 | 0 ± 4.2 | 0 ± 3.8 | 0 ± 2.9 |

| 1 | 98.7 ± 3.9 | 15.2 ± 2.5 | 12.8 ± 3.1 | 10.5 ± 2.4 | 9.8 ± 2.1 |

| 5 | 97.2 ± 4.1 | 35.8 ± 4.1 | 31.5 ± 3.9 | 28.9 ± 3.3 | 25.4 ± 3.0 |

| 10 | 95.5 ± 3.7 | 58.3 ± 5.2 | 52.1 ± 4.8 | 49.7 ± 4.1 | 46.2 ± 3.8 |

| 25 | 92.1 ± 4.8 | 79.4 ± 6.3 | 75.3 ± 5.9 | 71.8 ± 5.5 | 68.9 ± 5.1 |

| 50 | 88.9 ± 5.3 | 91.2 ± 7.1 | 88.6 ± 6.7 | 85.4 ± 6.2 | 82.3 ± 5.9 |

| IC₅₀ (µM) | >100 | 12.5 | 14.8 | 16.2 | 18.1 |

Inhibition of Pro-inflammatory Cytokines and Prostaglandins

This compound's effect on the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the inflammatory mediator Prostaglandin E₂ (PGE₂), is critical to its characterization.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture and Treatment: RAW 264.7 cells are cultured, pre-treated with this compound, and stimulated with LPS as described in the Griess Assay protocol.

-

Supernatant Collection: After 24 hours of stimulation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentrations of TNF-α, IL-6, and PGE₂ in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The results are calculated based on the standard curves generated for each respective molecule.

Mechanistic Insights: Signaling Pathways and Protein Expression

To understand how this compound exerts its effects, its influence on key inflammatory signaling pathways and the expression of inflammatory enzymes should be investigated.

Key Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response triggered by LPS.

dot

Macarpine: A Technical Guide to Plant Sources and Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract